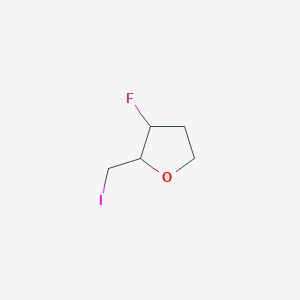

3-Fluoro-2-(iodomethyl)oxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-(iodomethyl)oxolane is a chemical compound with the molecular formula C5H8FIO and a molecular weight of 230.02 . Its IUPAC name is 3-fluoro-2-(iodomethyl)tetrahydrofuran .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 . This indicates that the molecule contains a five-membered ring structure (tetrahydrofuran), with a fluorine atom and an iodomethyl group attached to different carbon atoms in the ring.Aplicaciones Científicas De Investigación

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, such as those derived from trifluoromethylthiolation reactions, play a crucial role in pharmaceutical research. The trifluoromethylthio group (CF3S-) is recognized for its high lipophilicity and strong electron-withdrawing properties, which can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. This makes fluorinated compounds invaluable in the design of lead compounds for new drug discovery (Shao et al., 2015).

Hypervalent Iodine Chemistry in Organic Synthesis

Hypervalent iodine compounds, including those with fluorine atoms, are widely used in organic synthesis for various selective oxidative transformations of complex organic molecules. Their oxidizing properties, combined with environmental friendliness and commercial availability, make them popular choices for synthetic applications. The chemistry of polyvalent iodine has seen explosive development since the early 1990s, demonstrating its versatility in creating new molecular structures (Zhdankin & Stang, 2008).

Fluorocyclization in Organic Synthesis

Electrochemical fluorocyclization of N-Allylcarboxamides to 2-Oxazolines using hypervalent iodine mediators is a resource-saving protocol that demonstrates the role of fluorine in the synthesis of complex organic structures. This method allows for the application of various substrates, offering a sustainable alternative to conventional reagent-based pathways and highlighting the importance of fluorine in medicinal chemistry (Haupt et al., 2019).

Propiedades

IUPAC Name |

3-fluoro-2-(iodomethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FIO/c6-4-1-2-8-5(4)3-7/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENPANUFEIQEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1F)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)

![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)

![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)

![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)